Synthetic Accessibility of the [2,3-c] Isomer
The pyridoazepinone scaffold class is explicitly characterized in the primary literature as 'still underexploited in the medicinal chemistry field and hard to obtain synthetically' [1]. Within this class, the [2,3-c] isomer (target compound) has significantly fewer reported synthetic routes and biological studies compared to the [3,2-c] and [4,3-c] regioisomers. A 2023 process chemistry study from Pfizer demonstrated that even gram-scale preparation of pyridoazepines requires hazardous reagents (p-toluenesulfonyl azide, nitroacetamide) and formal thermal safety analysis (DSC, TSU) to de-risk operations [2]. No comparable process-scale route has been reported for the specific [2,3-c] isomer, indicating a higher barrier to in-house synthesis. This scarcity of synthetic methods makes reliable commercial sourcing of the pre-formed [2,3-c] scaffold a procurement differentiator.
| Evidence Dimension | Synthetic accessibility and literature precedent |
|---|---|
| Target Compound Data | No published gram-scale synthetic route; available commercially only through specialist suppliers (Enamine, Aaron) |
| Comparator Or Baseline | [4,3-c] isomer: multi-gram process route published (Pfizer, OPRD 2023); [3,2-c] isomer: modular xanthate-based route published (Org. Lett. 2021) with gram-scale demonstration |
| Quantified Difference | Qualitative: [2,3-c] isomer has zero published process-scale routes vs. ≥1 for each comparator isomer; literature citation count for [2,3-c] scaffold is substantially lower than for [3,2-c] and [4,3-c] variants. |
| Conditions | Literature and patent landscape analysis |
Why This Matters
Lower synthetic precedent means procurement of pre-made, quality-controlled material from a reliable vendor eliminates the need for internal method development and hazardous reagent handling.
- [1] Dorokhov, V. S.; et al. Modular Approach to Substituted Pyridoazepinones. Org. Lett. 2021, 23 (6), 2164–2168. View Source
- [2] Yang, E.; Tucker, J. W.; Chappie, T. A.; Weaver, J. D.; Chapman, C.; Duzguner, R.; Humphrey, J. M. Synthesis of a Pyridoazepine Scaffold via Rhodium-Catalyzed Ring Expansion and Nitroacetamide Condensation. Org. Process Res. Dev. 2023, 27 (2), 248–255. View Source
